Oxidation Kinetics: Ethionine Sulfoxide Exhibits 2.2–2.6× Faster Reactivity than Methionine with Pt(IV) Anticancer Complexes
In stopped-flow kinetic studies, ethionine (the sulfide precursor) was oxidized to ethionine sulfoxide by Pt(IV) anticancer model complexes trans-[PtX₂(CN)₄]²⁻. The observed second-order rate constant ratio k(ethionine)/k(methionine) ranged from 2.2 to 2.6 across the three protolytic species present at physiological pH [1]. This enhanced reactivity of the ethionine scaffold—which upon oxidation yields the target sulfoxide—suggests that ethionine-derived sulfoxides may exhibit distinct kinetic behavior in biological oxidations compared to methionine-derived sulfoxides, with potential implications for drug interaction studies.
| Evidence Dimension | Second-order rate constant ratio for oxidation by Pt(IV) anticancer complexes |
|---|---|
| Target Compound Data | k(ethionine) / k(methionine) = 2.2–2.6 |
| Comparator Or Baseline | Methionine (k ratio defined as 1.0 baseline) |
| Quantified Difference | 2.2-fold to 2.6-fold faster oxidation rate |
| Conditions | trans-[PtX₂(CN)₄]²⁻ (X = Cl or Br); pH-dependent stopped-flow; aqueous buffer |
Why This Matters
Researchers selecting a sulfur-containing amino acid for oxidation studies or Pt-drug interaction assays should anticipate up to 2.6× faster reaction kinetics with ethionine/ethionine sulfoxide systems versus methionine-based analogs, affecting experimental design and data interpretation.
- [1] Spectroscopic, Kinetic, and Theoretical Analyses of Oxidation of Dl-Ethionine by Pt(IV) Anticancer Model Compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2019. View Source
